N-[2-(1H-indol-3-yl)ethyl]-2-(5-methyl-1H-indol-1-yl)acetamide
Description
N-[2-(1H-indol-3-yl)ethyl]-2-(5-methyl-1H-indol-1-yl)acetamide is an organic compound that features two indole moieties connected via an ethyl and acetamide linkage Indole derivatives are known for their wide range of biological activities and are often found in natural products and pharmaceuticals
Properties
Molecular Formula |
C21H21N3O |
|---|---|
Molecular Weight |
331.4 g/mol |
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-2-(5-methylindol-1-yl)acetamide |
InChI |
InChI=1S/C21H21N3O/c1-15-6-7-20-16(12-15)9-11-24(20)14-21(25)22-10-8-17-13-23-19-5-3-2-4-18(17)19/h2-7,9,11-13,23H,8,10,14H2,1H3,(H,22,25) |
InChI Key |
YCJCXETXDNHYQV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C=C2)CC(=O)NCCC3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-indol-3-yl)ethyl]-2-(5-methyl-1H-indol-1-yl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with tryptamine and 5-methylindole.
Formation of the Amide Bond: The key step involves the formation of an amide bond between the ethyl group of tryptamine and the acetamide group of 5-methylindole. This can be achieved using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Reaction Conditions: The reaction is typically carried out in an anhydrous solvent such as dichloromethane at room temperature. The reaction mixture is stirred for several hours until the completion of the reaction, which can be monitored by thin-layer chromatography (TLC).
Industrial Production Methods
For industrial-scale production, the process may involve:
Optimization of Reaction Conditions: Scaling up the reaction requires optimization of temperature, solvent, and reaction time to ensure high yield and purity.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography.
Quality Control: The final product is subjected to rigorous quality control measures including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and high-performance liquid chromatography (HPLC) to confirm its structure and purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-indol-3-yl)ethyl]-2-(5-methyl-1H-indol-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The indole rings can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions can occur at the indole rings, particularly at the 2 and 3 positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents such as bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of indole-2-carboxylic acid derivatives.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of halogenated or nitrated indole derivatives.
Scientific Research Applications
Chemical Properties and Structure
N-[2-(1H-indol-3-yl)ethyl]-2-(5-methyl-1H-indol-1-yl)acetamide has the following chemical characteristics:
- Molecular Formula : C₁₄H₁₈N₂O₂
- Molecular Weight : 246.30 g/mol
- IUPAC Name : N-[2-(1H-indol-3-yl)ethyl]acetamide
- CAS Number : Not explicitly listed in the sources, but related compounds can be tracked via PubChem and similar databases.
Antimicrobial Properties
Research indicates that compounds structurally similar to this compound exhibit antimicrobial activity. For instance, studies on related indole derivatives have shown efficacy against various Gram-positive and Gram-negative bacteria, as well as fungi. The Diameter of Inhibition Zone (DIZ) assay revealed significant antimicrobial effects, suggesting that this compound could be a candidate for developing new antimicrobial agents .
Anticancer Activity
Indole derivatives have been extensively studied for their anticancer properties. For example, certain derivatives have shown potent activity against HepG2 liver cancer cells, inducing apoptosis through caspase-dependent pathways . The mechanism of action often involves the activation of specific apoptotic pathways, making these compounds valuable in cancer therapeutics.
Synthesis and Evaluation
A study synthesized several indole-based compounds and evaluated their biological activities against various pathogens and cancer cell lines. The synthesized derivatives were characterized using spectroscopic methods such as NMR and mass spectrometry to confirm their structures .
Antimicrobial Evaluation
In vitro studies demonstrated that specific derivatives had significant activity against Staphylococcus aureus and Pseudomonas aeruginosa, with minimal inhibitory concentrations (MICs) indicating potential for clinical application in treating infections caused by these organisms .
Mechanism of Action
The mechanism by which N-[2-(1H-indol-3-yl)ethyl]-2-(5-methyl-1H-indol-1-yl)acetamide exerts its effects involves interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins due to its indole moieties.
Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
Tryptamine: A naturally occurring monoamine compound that serves as a precursor to several neurotransmitters.
5-Methylindole: An indole derivative with potential biological activity.
N-[2-(1H-indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: A compound with similar structural features but different substituents.
Uniqueness
N-[2-(1H-indol-3-yl)ethyl]-2-(5-methyl-1H-indol-1-yl)acetamide is unique due to its dual indole structure, which may confer distinct biological activities and chemical reactivity compared to other indole derivatives.
Biological Activity
N-[2-(1H-indol-3-yl)ethyl]-2-(5-methyl-1H-indol-1-yl)acetamide is a compound of significant interest due to its potential biological activities, particularly in the fields of cancer research and antimicrobial therapies. This article synthesizes current knowledge regarding its biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented by the following formula:
This compound features two indole moieties, which are known for their diverse biological activities. The presence of these structural components suggests potential interactions with various biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer properties of indole derivatives, including this compound. In vitro evaluations demonstrate that related compounds exhibit significant antiproliferative effects against several cancer cell lines, including HeLa (cervical cancer), MCF-7 (breast cancer), and HT-29 (colon cancer) cells.
Table 1: Antiproliferative Activity of Indole Derivatives Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 7d | HeLa | 0.52 |
| 7d | MCF-7 | 0.34 |
| 7d | HT-29 | 0.86 |
Mechanistic studies indicate that these compounds can induce apoptosis in a dose-dependent manner and inhibit tubulin polymerization, akin to the action of colchicine . This suggests that this compound may also share similar pathways in its anticancer activity.
Antimicrobial Activity
Indole derivatives have also shown promise as antimicrobial agents. Compounds similar to this compound have demonstrated activity against both Gram-positive bacteria such as Staphylococcus aureus (including MRSA strains) and fungal pathogens like Candida albicans.
Table 2: Antimicrobial Activity Against Bacterial Strains
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| 3k | S. aureus ATCC 25923 | 3.90 |
| 3k | MRSA ATCC 43300 | <1 |
These findings suggest that this compound could potentially be developed into a therapeutic agent for treating infections caused by resistant bacterial strains .
Case Studies and Research Findings
Several studies have explored the biological activity of indole derivatives, providing a foundation for understanding how this compound might function in a biological context:
- Mechanistic Studies : Research has shown that certain indole derivatives can arrest cell cycles at the G2/M phase, indicating their potential as chemotherapeutic agents .
- Molecular Docking Studies : Computational analyses suggest that these compounds may interact effectively with target proteins involved in cancer cell proliferation and bacterial resistance mechanisms .
- In Vivo Studies : While most current findings are based on in vitro analyses, future research should focus on in vivo models to assess the efficacy and safety of these compounds in living organisms.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
